FGIN-1-27 (N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide), often referred to as Fgin 1-27 in some studies, is a synthetic compound belonging to the 2-aryl-3-indoleacetamide class. [] It has gained significant attention in scientific research due to its high affinity and selectivity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). [] FGIN-1-27 acts as an agonist at the TSPO, meaning it binds to the receptor and activates it, initiating downstream biological effects. [, ] It is considered a potent and specific ligand for TSPO and demonstrates limited binding to other receptors within the central nervous system. [] This selectivity makes FGIN-1-27 a valuable tool for investigating the roles of TSPO in various physiological and pathological processes.
Several methods for synthesizing FGIN-1-27 have been reported. One approach involves a four-step process starting with the corresponding arylaldehydes. [] Another method utilizes a continuous flow synthesis enabled by real-time in-line benchtop 19F NMR analysis and an optimization algorithm. [] This technique allows for efficient and controlled synthesis with real-time monitoring of the reaction progress. A further method involves the cyclization of α-aminonitriles derived from 2-aminocinnamic acid esters and amides under basic conditions. [, ] This reaction offers a straightforward route to obtaining substituted indole-3-acetic acid derivatives, including FGIN-1-27, in high yields.
FGIN-1-27 primarily exerts its effects by binding to and activating TSPO, located on the outer mitochondrial membrane. [, ] This interaction triggers a cascade of downstream signaling events. One of the key consequences of TSPO activation by FGIN-1-27 is the stimulation of steroidogenesis, particularly the production of neurosteroids like allopregnanolone. [, , , ] Neurosteroids are potent modulators of GABAergic neurotransmission, influencing neuronal excitability and ultimately contributing to FGIN-1-27's observed effects on anxiety, seizures, and other neurological processes.
Neuroscience: Due to its ability to modulate GABAergic neurotransmission via neurosteroidogenesis, FGIN-1-27 has shown promise in preclinical models of anxiety, [, , ] seizures, [, ] and cognitive impairment. [] Additionally, its impact on TSPO in the ventral tegmental area (VTA) has been linked to the modulation of sexual behavior. [, , ]
Oncology: The pro-apoptotic effects of FGIN-1-27 in various cancer cell lines have garnered interest in its potential as an anti-cancer agent. [, , ]
Immunology: FGIN-1-27 has demonstrated immunomodulatory effects, particularly in the context of autoimmune diseases like multiple sclerosis. []
Endocrinology: FGIN-1-27's ability to stimulate testosterone production by Leydig cells, especially in aged rats, suggests potential applications in addressing hypogonadism. [, ] It has also shown promise in preclinical models of priapism. [, ]
Dermatology: Research suggests that FGIN-1-27 may possess anti-melanogenic properties, potentially leading to its use as a skin-whitening agent. []
Other Applications: FGIN-1-27 has also been investigated for its antiviral properties, particularly against Japanese encephalitis virus (JEV). [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: